

Application Notes and Protocols for Protein Labeling with m-PEG18-Mal

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Compound of Interest

Compound Name: *m*-PEG18-Mal

Cat. No.: B11929561

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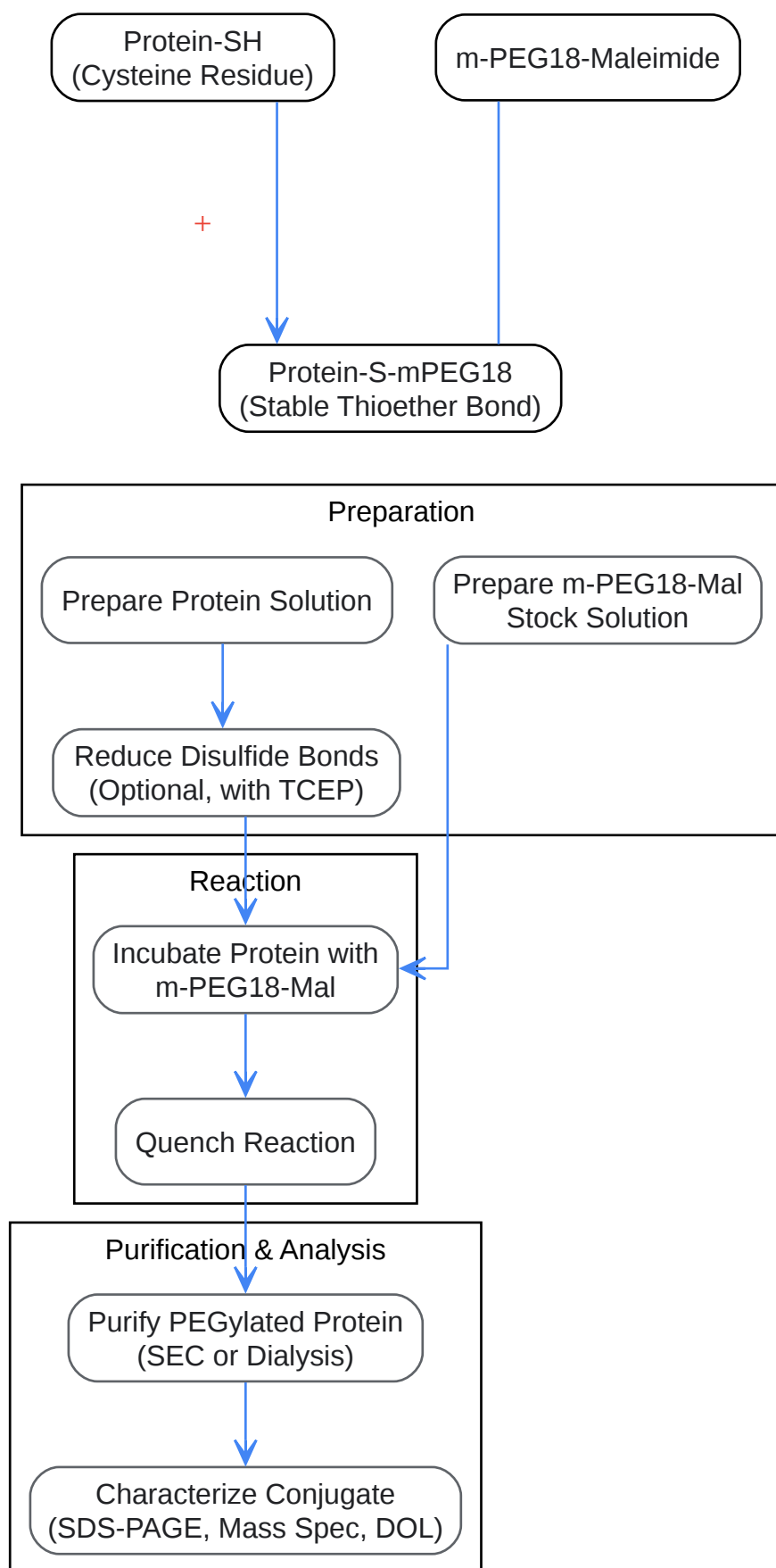
For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein modification with polyethylene glycol (PEG), a process known as PEGylation, is a widely employed bioconjugation technique in research and drug development. PEGylation can enhance the therapeutic properties of proteins by increasing their hydrodynamic volume, which in turn can reduce renal clearance and extend circulating half-life. It can also shield proteins from proteolytic degradation and lessen their immunogenicity.^{[1][2][3][4][5]} **m-PEG18-Mal** is a heterobifunctional linker comprising a methoxy-terminated polyethylene glycol chain of 18 units and a maleimide group. The maleimide moiety selectively reacts with the free sulfhydryl (thiol) group of cysteine residues, enabling site-specific PEGylation. This document provides a comprehensive guide to labeling proteins with **m-PEG18-Mal**, including detailed experimental protocols and data interpretation.

Chemical Reaction: Maleimide-Thiol Conjugation

The labeling strategy is based on the Michael addition reaction between the maleimide group of **m-PEG18-Mal** and the thiol group of a cysteine residue on the protein. This reaction is highly specific for thiols under mild conditions (pH 6.5-7.5) and results in a stable thioether bond.



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